molecular formula C5H5BrN2OS B2758197 4-bromo-N'-hydroxythiophene-3-carboximidamide CAS No. 1862265-45-9

4-bromo-N'-hydroxythiophene-3-carboximidamide

Cat. No.: B2758197
CAS No.: 1862265-45-9
M. Wt: 221.07
InChI Key: COIWZBYBUMKHKS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-hydroxythiophene-3-carboximidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

4-bromo-N’-hydroxythiophene-3-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxythiophene-3-carboximidamide involves its interaction with specific molecular targets. The bromine and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-hydroxythiophene-2-carboximidamide
  • 4-chloro-N’-hydroxythiophene-3-carboximidamide
  • 4-bromo-N’-methoxythiophene-3-carboximidamide

Uniqueness

4-bromo-N’-hydroxythiophene-3-carboximidamide is unique due to the specific positioning of the bromine and hydroxy groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-N'-hydroxythiophene-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-4-2-10-1-3(4)5(7)8-9/h1-2,9H,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIWZBYBUMKHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CS1)Br)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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